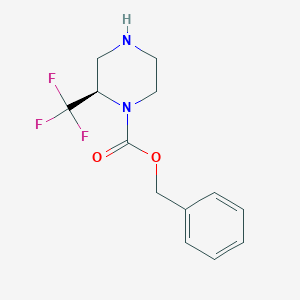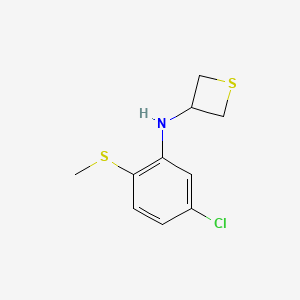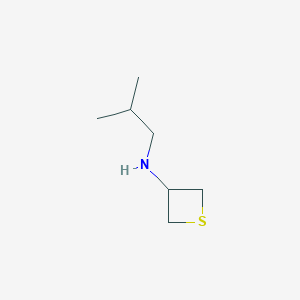
N-Isobutylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutylthietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom The presence of the isobutyl group attached to the nitrogen atom adds to its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutylthietan-3-amine typically involves the reaction of isobutylamine with a thietane precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where isobutylamine reacts with a thietane derivative in the presence of a base to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Isobutylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Isobutylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Isobutylthietan-3-amine exerts its effects involves interactions with specific molecular targets. The thietane ring and isobutyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Thietane: A simpler analog without the isobutyl group.
N-Isopropylthietan-3-amine: Similar structure with an isopropyl group instead of an isobutyl group.
N-Butylthietan-3-amine: Contains a butyl group instead of an isobutyl group.
Uniqueness: N-Isobutylthietan-3-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NS/c1-6(2)3-8-7-4-9-5-7/h6-8H,3-5H2,1-2H3 |
Clave InChI |
VRGCQCMCZSWXGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



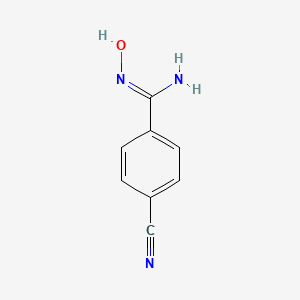
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)
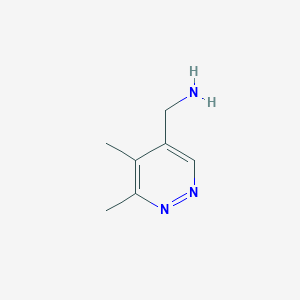
![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)

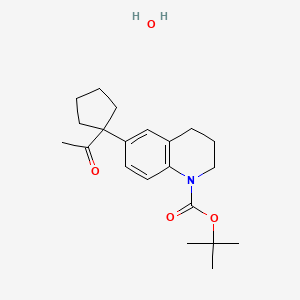

![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
